molecular formula C19H16ClF3N4O3 B1681347 Tosufloxacin hydrochloride CAS No. 104051-69-6

Tosufloxacin hydrochloride

Cat. No. B1681347
M. Wt: 440.8 g/mol
InChI Key: CIHZSSCESOLBRQ-UHFFFAOYSA-N
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Description

Tosufloxacin is a fluoroquinolone antibiotic . It has a controversial safety profile in relation to other fluoroquinolones and is associated with severe thrombocytopenia, nephritis, and hepatotoxicity . It is sold in Japan under the brand name Ozex .


Synthesis Analysis

Tosufloxacin tosylate (TFLX) and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes have been prepared by solution-enhanced dispersion with supercritical CO2 (SEDS) . The optimum drug concentration was 40 mg/mL and pressure 16 MPa, temperature 35 °C, and solution flow rate 1 mL/min .


Molecular Structure Analysis

The molecular formula of Tosufloxacin is C19H15F3N4O3 . The sites where TFLX and HP-β-CD bind through the H-bond were located on the aromatic B ring, pyrrolidine, and naphthyridine ring protons .


Chemical Reactions Analysis

The formation of an amorphous inclusion complex was confirmed by TG/DSC, XRD, SEM, FT-IR, 1H NMR, 2D-ROESY, and MD . The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of TFLX, and the dissolution rate of TFLX increased from the initial 13.99 to 61.04% in ultrapure water .


Physical And Chemical Properties Analysis

The molecular weight of Tosufloxacin is 404.34 . The mean particle size of the inclusion complex was 1.91 μm .

Scientific Research Applications

Antibacterial Efficacy

Tosufloxacin hydrochloride has been noted for its efficacy against a range of bacterial infections. It is particularly effective against pathogens like Salmonella, E. coli, and P. pseudomallei, commonly found in tropical regions, indicating its potential as a treatment option for various bacterial infections in these areas (Srimuang et al., 2012). Additionally, its broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria has been reported, making it a promising agent for treating a wide range of bacterial infections (Sawada et al., 2012).

Pharmacokinetics and Safety

Studies on tosufloxacin hydrochloride have delved into its pharmacokinetics and safety profiles. Extensive research has been conducted on its pharmacokinetics, indicating its reliability and the trust it has garnered among physicians since its launch (Niki, 2002).

Chemical Synthesis and Enhancement

There has been significant progress in the chemical synthesis of tosufloxacin, such as the development of tosufloxacin p-tosylate with an overall yield of 72.6% from ethyl 2,6-dichloro-5-fluoronicotinoyl- acetate (Ming, 2003). Additionally, studies have focused on enhancing the dissolution properties and solubility of tosufloxacin, such as the preparation of tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complexes that significantly improve its dissolution and solubility, maintaining its antibacterial effect (Sun et al., 2019).

Interaction with Biological Molecules

Research has also explored the interaction of tosufloxacin hydrochloride with biological molecules. A study on the interaction between tosufloxacin tosylate and bovine serum albumin (BSA) revealed that TSFX induces changes in the secondary structure of BSA, indicating a potential impact on protein conformation (Deng & Liu, 2012).

Safety And Hazards

Tosufloxacin has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHZSSCESOLBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin hydrochloride

CAS RN

104051-69-6
Record name Tosufloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 5 ml of 6N hydrochloric acid was dissolved 500 mg of ethyl 7-(3-acetylamino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, and the resulting solution was subjected to reaction under reflux for 4 hours. Subsequently, the crystals thus deposited were collected by filtration and washed with 1 ml of water to obtain 390 mg (yield 84.0%) of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride having a melting point of 247°-250° C. (decomp.). The physical properties of this compound were identical with those of the compound obtained in Example 54.
Name
ethyl 7-(3-acetylamino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In 4 ml of ethanol was suspended 200 mg of ethyl 2-[6-(3-acetylamino-1-pyrrolidinyl)-2-(2,4-difluorophenylamino)-5-fluoronicotinoyl]-3-(N,N-dimethylamino)acrylate, and 4 ml of 6N hydrochloric acid was added thereto, after which the resulting mixture was subjected to reaction under reflux for 3.5 hours. Subsequently, the solvent was removed by distillation under reduced pressure, and to the crystalline material thus obtained was added 2 ml of ethanol, after which crystals were collected by filtration to obtain 145 mg (yield 85.4%) of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride.
Name
ethyl 2-[6-(3-acetylamino-1-pyrrolidinyl)-2-(2,4-difluorophenylamino)-5-fluoronicotinoyl]-3-(N,N-dimethylamino)acrylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 6 ml of 6N hydrochloric acid was suspended 1.00 g of ethyl 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, and the resulting suspension was subjected to reaction under reflux for 2 hours. Subsequently, 6 ml of water was added thereto and crystals were collected by filtration, and then washed with 2 ml of water to obtain 920 mg (yield 90.2%) of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride having a melting point of 247°-250° C. (decomp.). The physical properties of this compound were identical with those of the compound obtained in Example 54.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Luthra, M Anantpadma, S De, J Sourimant… - ACS infectious …, 2020 - ACS Publications
… Azaguanine-8, tosufloxacin hydrochloride, and linezolid are known … Tosufloxacin hydrochloride is a fluoroquinolone … (61) However, a direct antiviral effect of tosufloxacin hydrochloride …
Number of citations: 6 pubs.acs.org
S Foerster, TN Gustafsson, AR Brochado… - Apmis, 2020 - Wiley Online Library
Treatment options for gonorrhoea are scarce. Drug repurposing of bioactive molecules approved for other conditions might therefore be of value. We developed a method for wide‐scale…
Number of citations: 18 onlinelibrary.wiley.com
VL Dorofeev, AP Arzamastsev, OM Veselova - Pharmaceutical Chemistry …, 2004 - Springer
MATERIALS AND METHODS Objects of investigation. We have studied a series of parent substances representing nine drugs belonging to the group of fluoroquinolones: …
Number of citations: 21 link.springer.com
A Irfan - 2022 - search.proquest.com
Acinetobacter is commonly found in soil and water. There are many species of this bacteria. The growing threat to humans is from Acinetobacter baumannii infections. A. baumannii is a …
Number of citations: 0 search.proquest.com
IM Alghusen - 2022 - search.proquest.com
AU-rich elements (AREs) are conserved sequence instability elements in the 3'-untranslated regions (3'UTR), they are widely spread and can be found in up to 15% of human …
Number of citations: 2 search.proquest.com
S Cortés-Kaplan - 2021 - ruor.uottawa.ca
Cancer immunotherapy is an encompassing term referring to therapeutic strategies that aim to boost the immune system to fight cancer. These strategies include administering immune …
Number of citations: 2 ruor.uottawa.ca
RJ Parks, B Saha, O Varette, WL Stanford… - … and validation of …, 2019 - ruor.uottawa.ca
4.1 Abstract Human adenovirus (HAdV) can cause severe disease and death in both immunocompromised and immunocompetent patients. The current standards of treatment are often …
Number of citations: 3 ruor.uottawa.ca
P Kanvatirth - 2014 - etheses.bham.ac.uk
Project 1: The genetic information on living systems is relayed from the DNA to protein through a chain of important processes. Various pathways regulate the process of mRNA …
Number of citations: 2 etheses.bham.ac.uk

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